{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine - 1638771-54-6

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

Catalog Number: EVT-3460086
CAS Number: 1638771-54-6
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One published synthetic route utilizes a condensation reaction between an acyl-protected aminoacetone and cyanoacetamide. [] This reaction initially yields 2-amino-4-methyl-1H-pyrrole-3-carboxamide, which can then be converted to the target compound, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This specific protocol boasts a one-pot procedure for the final conversion, enhancing efficiency and avoiding the use of large amounts of Raney nickel, a requirement in previous methods. []

Another approach involves the alkylation of a protected 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivative with an appropriate alkyl halide, followed by deprotection. [, ] This method offers flexibility in introducing diverse substituents on the methylamine moiety, allowing the exploration of structure-activity relationships.

Molecular Structure Analysis

X-ray crystallography studies of various derivatives have revealed key structural insights. For instance, in the compound 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the exocyclic nitrogen atom of the methylamine group is nearly coplanar with the pyrrolo[2,3-d]pyrimidine ring system. [] Additionally, the crystal packing of this compound showcases the formation of layered structures facilitated by N—H⋯N hydrogen bonds. [] These structural features highlight the potential of {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine derivatives to engage in specific interactions with biological targets.

Chemical Reactions Analysis

The presence of various reactive sites within the {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine scaffold allows for diverse chemical modifications. The methylamine group, for example, can undergo alkylation, acylation, and reductive amination reactions to introduce various substituents. [, , , , , , , , , , , , , , , , , , , , , ] These modifications can be used to fine-tune the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Furthermore, the pyrrolo[2,3-d]pyrimidine core itself can undergo various transformations. For instance, halogenation reactions can be employed to introduce halogen atoms at specific positions on the ring system, which can further serve as handles for additional modifications. [, , , ]

Mechanism of Action

Kinase Inhibition: Many derivatives act as kinase inhibitors, specifically targeting enzymes involved in signal transduction pathways. For example, PF-04965842 acts as a selective JAK1 inhibitor by binding to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity. [] This inhibition disrupts downstream signaling cascades involved in inflammation and immune responses, making it a promising candidate for treating autoimmune diseases. []

Covalent Modification: Certain derivatives, such as PF-06459988, function as irreversible covalent inhibitors. [] These compounds typically possess an electrophilic warhead that reacts with nucleophilic amino acids, such as cysteine, within the active site of their target proteins. This irreversible binding leads to prolonged target inhibition. []

Other Mechanisms: Besides kinase inhibition, some derivatives have shown activity against other biological targets. For instance, compound 15 has been identified as a potent inhibitor of thymidylate synthase, an enzyme essential for DNA synthesis. []

Applications
    • Cancer: Compounds such as FN-1501 exhibit potent inhibitory activity against FLT3 and CDKs, making them potential candidates for treating acute myeloid leukemia (AML). []
    • Autoimmune Diseases: PF-04965842, a selective JAK1 inhibitor, has shown efficacy in preclinical models of rheumatoid arthritis, highlighting its potential as a treatment option for autoimmune disorders. []
    • Viral Infections: Analogues of 7-deazaguanosine, like the carbocyclic compounds 10a and 10b, have demonstrated antiviral activity against herpes simplex virus (HSV) types 1 and 2. []
  • Chemical Probe Development: The specific binding properties of these compounds make them valuable tools for developing chemical probes. These probes can be used to study the function of specific proteins, such as kinases, in various biological processes. []

Future Directions
  • Development of More Selective Kinase Inhibitors: While several derivatives exhibit potent kinase inhibitory activity, further optimization is needed to improve their selectivity profiles and minimize potential off-target effects. [, , ]

Tofacitinib

1.1 Compound Description: Tofacitinib is an orally active Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis. It exhibits inhibitory activity against JAK1, JAK2, and JAK3, which are involved in the signaling of various cytokines involved in inflammation and immune function [].

1.2 Relevance: Tofacitinib serves as a critical starting point in several studies aiming to develop more selective JAK inhibitors. Researchers modified the 3-aminopiperidine linker present in tofacitinib to achieve improved selectivity for JAK1 while minimizing effects on other JAK isoforms. This research led to the discovery of various compounds structurally related to {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine, as they often retain the core pyrrolo[2,3-d]pyrimidine scaffold found in both tofacitinib and the target compound [].

2.1 Compound Description: PF-04965842 is a selective JAK1 inhibitor identified through modifications of the tofacitinib scaffold. It displays nanomolar potency in human whole blood assays and demonstrates efficacy in a rat adjuvant-induced arthritis (rAIA) model [].

2.2 Relevance: PF-04965842 represents a successful outcome of modifying the 3-aminopiperidine linker in tofacitinib to achieve JAK1 selectivity. Although the specific structural modifications are not detailed, its origin from tofacitinib and focus on JAK1 selectivity suggests it likely shares the core pyrrolo[2,3-d]pyrimidine scaffold with {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine [].

(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile ((R)-6c)

3.1 Compound Description: (R)-6c is another JAK1-selective inhibitor designed by combining structural elements from tofacitinib and 5-azaspiro[2.4]heptan-7-amine. It displays nanomolar potency against JAK1 with good selectivity over JAK2 and has demonstrated efficacy in rat and mouse models of arthritis [].

3.2 Relevance: (R)-6c shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety with {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine. The presence of the methyl group on the amine linker further strengthens the structural similarity. Both compounds are situated within a series of molecules investigated for their JAK1 inhibitory potential, suggesting that the shared structural features contribute to this activity [].

3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

4.1 Compound Description: CP-690,550 is a clinically relevant JAK3 inhibitor. Research examining its chirality synthesized all four of its stereoisomers and found that only the 3R,4R isomer effectively blocked Jak3-dependent STAT5 phosphorylation. While demonstrating high selectivity for JAK family kinases, other isomers showed binding affinity to specific STE7 and STE20 subfamily kinases [].

4.2 Relevance: CP-690,550, specifically its active 3R,4R isomer, shares the central methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino moiety with {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine. This structural similarity underscores the importance of this core structure for JAK kinase inhibition. Additionally, the study's focus on chirality and its impact on activity emphasizes the need for precise structural considerations when designing inhibitors within this chemical space [].

N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl} methanesulfonamide

5.1 Compound Description: This compound is identified as a potent JAK inhibitor with potential applications in treating various conditions, including allergic reactions, dermatitis, inflammatory diseases, and cancer [, ].

5.2 Relevance: This compound possesses a striking structural similarity to {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine, sharing the core methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino unit. The key difference lies in the substitution at the amine nitrogen. This close structural relationship highlights how modifications to this part of the molecule can be explored to fine-tune activity and target selectivity within the JAK kinase family [, ].

Properties

CAS Number

1638771-54-6

Product Name

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

IUPAC Name

(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanamine

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C8H10N4/c1-5-3-10-8-7(5)6(2-9)11-4-12-8/h3-4H,2,9H2,1H3,(H,10,11,12)

InChI Key

OYKRCSYBWDLUSO-UHFFFAOYSA-N

SMILES

CC1=CNC2=NC=NC(=C12)CN

Canonical SMILES

CC1=CNC2=NC=NC(=C12)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.